molecular formula C13H15N5OS B304501 3-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]propanenitrile

3-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]propanenitrile

Cat. No. B304501
M. Wt: 289.36 g/mol
InChI Key: ZJWVCMPZFRRRJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]propanenitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 3-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]propanenitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes and signaling pathways, induction of apoptosis and cell cycle arrest, and modulation of gene expression. The compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The compound has several advantages for use in lab experiments, including its stability, high purity, and ease of synthesis. However, the compound also has limitations, including its limited solubility in certain solvents and its potential toxicity.

Future Directions

There are several future directions for research on 3-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]propanenitrile. Some of these include:
1. Further investigation of the mechanism of action of the compound to better understand its effects on cells and tissues.
2. Exploration of the compound's potential as an anticancer agent in vivo.
3. Synthesis of new derivatives of the compound with improved properties for various applications.
4. Development of new analytical methods for the determination of the compound and its derivatives.
5. Investigation of the compound's potential as a building block for the synthesis of new materials with interesting properties.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields. The compound has been synthesized using different methods and has been studied extensively for its mechanism of action and physiological effects. Further research is needed to fully understand the potential of the compound and its derivatives for various applications.

Synthesis Methods

The synthesis of 3-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]propanenitrile involves the reaction of 4-ethoxyphenylhydrazine with ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate in the presence of sulfur and sodium hydroxide. The reaction yields the compound in good yield and purity. Other methods of synthesis have also been reported in the literature, including the use of different starting materials and reaction conditions.

Scientific Research Applications

The compound has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, the compound has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In material science, the compound has been used as a building block for the synthesis of new materials with interesting properties. In analytical chemistry, the compound has been used as a reagent for the determination of various analytes.

properties

Molecular Formula

C13H15N5OS

Molecular Weight

289.36 g/mol

IUPAC Name

3-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]propanenitrile

InChI

InChI=1S/C13H15N5OS/c1-2-19-11-6-4-10(5-7-11)12-16-17-13(20)18(12)15-9-3-8-14/h4-7,15H,2-3,9H2,1H3,(H,17,20)

InChI Key

ZJWVCMPZFRRRJY-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NCCC#N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NCCC#N

Origin of Product

United States

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